molecular formula C21H19NO6 B3457984 ethyl 3-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoate CAS No. 300827-88-7

ethyl 3-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoate

Cat. No. B3457984
CAS RN: 300827-88-7
M. Wt: 381.4 g/mol
InChI Key: GCZITQYGDXOZMG-UHFFFAOYSA-N
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Description

Ethyl 3-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoate is a chemical compound with the molecular formula C21H19NO6 . It has an average mass of 381.379 Da and a monoisotopic mass of 381.121246 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in the literature. For instance, in the asymmetric unit of a related compound, the 2H-chromene ring is essentially planar, with a maximum deviation of 0.040 (2) Å .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For example, compound 1 was reacted with 4-(bromomethyl)-2H-chromen-2-one, 3-bromomethyl-6-methoxy-benzofuran-2-carboxylic acid ethyl ester, and 2-chlorobenzoxazole in the presence of dry DMF to afford the substituted [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate, have been reported. It has a molecular weight of 262.26 g/mol, XLogP3 of 2.5, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 5, Exact Mass of 262.08412354 g/mol, and Monoisotopic Mass of 262.08412354 g/mol .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the literature, similar compounds have been tested for various biological activities. For instance, coumarin derivatives have been tested for anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Safety and Hazards

ADMET analysis suggested that the 2-(2-oxo-2H-chromen-4-yl)acetamides showed a good pharmacokinetic profile and no hepatotoxicity .

Future Directions

The photochemistry observed in similar compounds may be used to control the properties of the new polysaccharide derivatives and are thus of interest in the design of smart materials .

properties

IUPAC Name

ethyl 3-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-3-26-21(25)14-5-4-6-15(10-14)22-19(23)12-27-16-7-8-17-13(2)9-20(24)28-18(17)11-16/h4-11H,3,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZITQYGDXOZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401143318
Record name Ethyl 3-[[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

300827-88-7
Record name Ethyl 3-[[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300827-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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